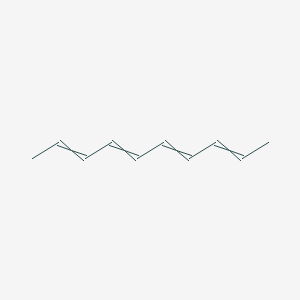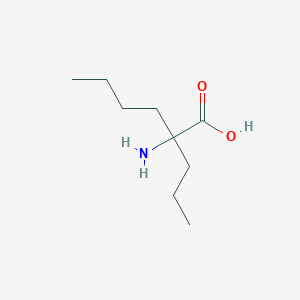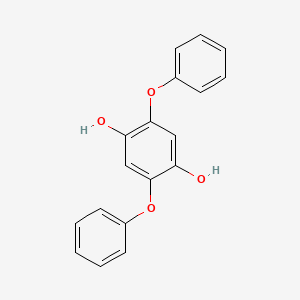
2,5-Diphenoxybenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenoxybenzene-1,4-diol is an organic compound characterized by the presence of two phenoxy groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenoxybenzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzene-1,4-diol with phenol derivatives under specific conditions. One common method is the oxidative coupling of 1,4-diphenoxybenzene using an oxidant such as FeCl3 in nitrobenzene . The reaction is carried out at elevated temperatures, typically around 40°C, and requires vigorous stirring under a nitrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of oxidative coupling and the use of efficient catalysts like FeCl3 suggest that scaling up the laboratory synthesis could be feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2,5-Diphenoxybenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and ligands.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Mechanism of Action
The mechanism of action of 2,5-diphenoxybenzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and stability. The phenoxy groups can engage in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2,5-Diformylbenzene-1,4-diol: A related compound used as a building block for redox-active ligands.
2-Methoxybenzene-1,4-diol: Known for its antioxidant properties.
Bisphenol A (BPA): Widely used in the production of plastics and resins.
Uniqueness
2,5-Diphenoxybenzene-1,4-diol is unique due to its dual phenoxy and hydroxyl functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in the synthesis of advanced materials highlight its significance in scientific research and industrial applications.
Properties
CAS No. |
5064-55-1 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2,5-diphenoxybenzene-1,4-diol |
InChI |
InChI=1S/C18H14O4/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12,19-20H |
InChI Key |
IPVIFASFMHMQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2O)OC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


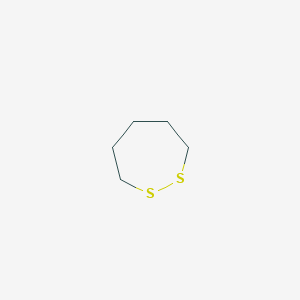
![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
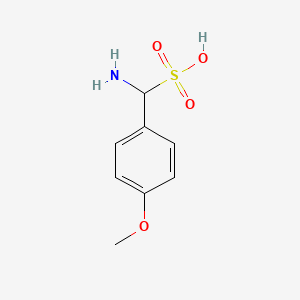

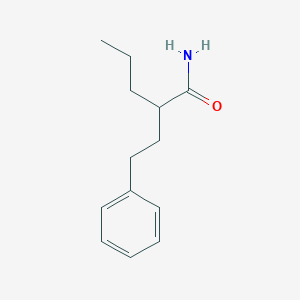
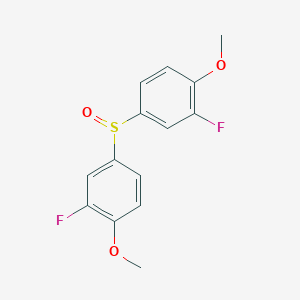
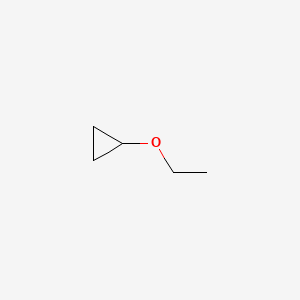
![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
